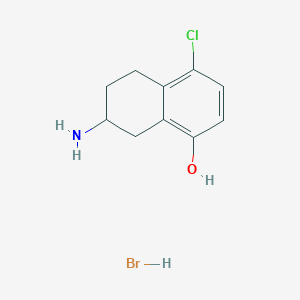
8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione is an organic compound that features a dioxolane ring, a nonane backbone, and two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing industrial reactors and continuous flow processes to ensure efficiency and high yield. The use of catalysts and optimized reaction conditions is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO4 or CrO3.
Reduction: Reduction can be achieved using reagents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents such as RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolane derivatives.
Applications De Recherche Scientifique
8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione involves its interaction with molecular targets through its dioxolane ring and ketone groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the nonane backbone.
2-Methyl-1,3-dioxolane: Another analog with a similar dioxolane ring but different substituents.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: A compound with similar structural features but different functional groups.
Uniqueness: 8-Methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione is unique due to its combination of a long nonane chain, dioxolane ring, and two ketone groups, which confer distinct chemical and physical properties, making it versatile for various applications.
Propriétés
Numéro CAS |
66263-34-1 |
|---|---|
Formule moléculaire |
C14H24O4 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
8-methyl-2-(2-methyl-1,3-dioxolan-2-yl)nonane-3,5-dione |
InChI |
InChI=1S/C14H24O4/c1-10(2)5-6-12(15)9-13(16)11(3)14(4)17-7-8-18-14/h10-11H,5-9H2,1-4H3 |
Clé InChI |
YEMKYZXXAFVWNE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(=O)CC(=O)C(C)C1(OCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


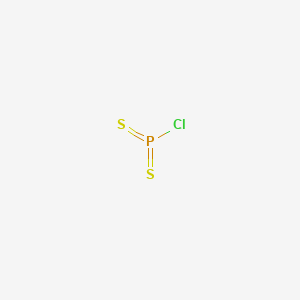
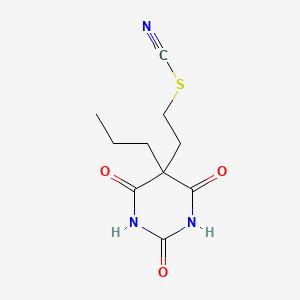
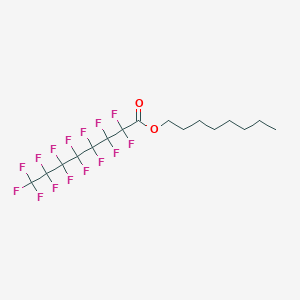
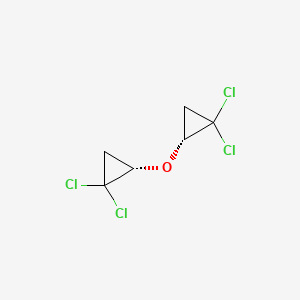
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

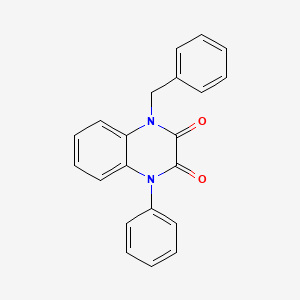
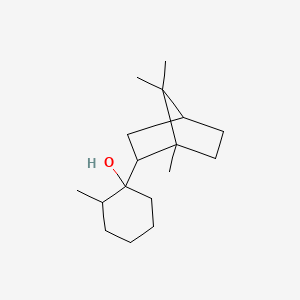
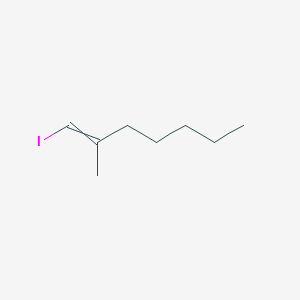
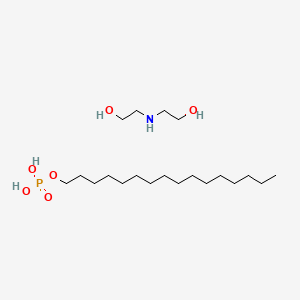
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
